molecular formula C11H7F2NO2S B13680778 Methyl 2-(2,6-Difluorophenyl)thiazole-4-carboxylate

Methyl 2-(2,6-Difluorophenyl)thiazole-4-carboxylate

Cat. No.: B13680778
M. Wt: 255.24 g/mol
InChI Key: LBADKDHUIVAYNO-UHFFFAOYSA-N
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Description

Methyl 2-(2,6-Difluorophenyl)thiazole-4-carboxylate is a chemical compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a difluorophenyl group attached to the thiazole ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2,6-Difluorophenyl)thiazole-4-carboxylate typically involves the reaction of 2,6-difluoroaniline with α-bromoacetyl bromide to form an intermediate, which is then cyclized with thiourea to yield the thiazole ring. The final step involves esterification with methanol to produce the methyl ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2,6-Difluorophenyl)thiazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-(2,6-Difluorophenyl)thiazole-4-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(2,6-Difluorophenyl)thiazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The difluorophenyl group enhances its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-chlorobenzo[d]thiazole-4-carboxylate
  • 2-Aminothiazole-4-carboxylate derivatives
  • Thiazole-based sulfonamides

Uniqueness

Methyl 2-(2,6-Difluorophenyl)thiazole-4-carboxylate stands out due to the presence of the difluorophenyl group, which imparts unique electronic and steric properties. This enhances its reactivity and binding affinity compared to other thiazole derivatives .

Properties

IUPAC Name

methyl 2-(2,6-difluorophenyl)-1,3-thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F2NO2S/c1-16-11(15)8-5-17-10(14-8)9-6(12)3-2-4-7(9)13/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBADKDHUIVAYNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CSC(=N1)C2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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